17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Overview
Description
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: beta-sitosterol , is a phytosterol with a chemical formula of C29H50O . It is a white, waxy powder that is insoluble in water but soluble in organic solvents like chloroform, benzene, and ethanol . This compound is commonly found in plant cell membranes and is known for its potential health benefits, including lowering cholesterol levels and possessing anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol can be synthesized through various methods. One common approach involves the extraction from plant sources such as Hygrophila spinosa and Calotropis procera . The extraction process typically involves the following steps:
Extraction: The plant material is dried and powdered, then subjected to solvent extraction using chloroform or petroleum ether.
Chromatography: The extract is then purified using column chromatography with solvent mixtures of increasing polarity, such as petroleum ether, benzene, and chloroform.
Isolation: The isolated compound is characterized using spectroscopic techniques like IR, UV, NMR, and MS.
Industrial Production Methods: Industrial production of stigmast-5-en-3beta-ol often involves the use of plant oils, such as rice bran oil. The process includes:
Alkali Treatment: The oil is treated with alkali to remove free fatty acids.
Saponification: The soap residue is dried and subjected to saponification to yield the sterol fraction.
Purification: The sterol fraction is purified through crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and aldehydes.
Reduction: Reduction reactions can convert it into saturated sterols.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for esterification reactions.
Major Products:
Oxidation: Forms ketones and aldehydes.
Reduction: Yields saturated sterols.
Substitution: Produces esters and ethers.
Scientific Research Applications
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sterols and steroids.
Biology: Studied for its role in plant cell membrane structure and function.
Medicine: Investigated for its potential to lower cholesterol levels, anti-inflammatory properties, and anticancer activities
Industry: Used in the production of functional foods, dietary supplements, and cosmetics.
Mechanism of Action
The mechanism of action of stigmast-5-en-3beta-ol involves its interaction with cell membranes and enzymes:
Cholesterol-Lowering Effect: It competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the blood.
Anti-Inflammatory Effect: It inhibits the production of inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Effect: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is similar to other phytosterols such as:
Campesterol: Another phytosterol with similar cholesterol-lowering effects.
Stigmasterol: Known for its anti-inflammatory and anticancer properties.
Cholesterol: A sterol found in animal cell membranes, but with different physiological effects .
Uniqueness: this compound is unique due to its widespread occurrence in plants and its diverse range of biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
68555-08-8 |
---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3 |
InChI Key |
KZJWDPNRJALLNS-UHFFFAOYSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Key on ui other cas no. |
68555-08-8 19044-06-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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